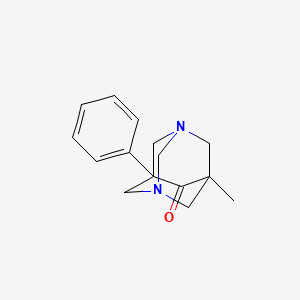
5-Methyl-7-phenyl-1,3-diazaadamantan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Metil-7-fenil-1,3-diazaadamantan-6-ona es un derivado de diazaadamantano, una clase de compuestos conocidos por sus propiedades estructurales únicas y aplicaciones potenciales en varios campos. Los diazaadamantanos son análogos que contienen nitrógeno del adamantano, que tienen uno o más átomos de nitrógeno reemplazando los átomos de carbono en la estructura del adamantano. Esta sustitución imparte propiedades químicas y físicas distintas al compuesto, convirtiéndolo en un tema interesante para la investigación científica .
Métodos De Preparación
La síntesis de 5-Metil-7-fenil-1,3-diazaadamantan-6-ona típicamente involucra la condensación de precursores apropiados bajo condiciones de reacción específicas. Un método común involucra la reacción de un derivado de diazaadamantano con un agente metilante y un agente fenilante. Las condiciones de reacción a menudo incluyen el uso de solventes como ácido acético y catalizadores para facilitar la formación del producto deseado . Los métodos de producción industrial pueden involucrar la ampliación de estas reacciones utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
5-Metil-7-fenil-1,3-diazaadamantan-6-ona se somete a varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio, lo que resulta en la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Aplicaciones Científicas De Investigación
5-Metil-7-fenil-1,3-diazaadamantan-6-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un ligando en química de coordinación.
Biología: El compuesto ha mostrado potencial en estudios biológicos debido a su capacidad para interactuar con varios objetivos biológicos.
Medicina: La investigación ha indicado propiedades antivirales y anticancerígenas potenciales, lo que la convierte en una candidata para el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de 5-Metil-7-fenil-1,3-diazaadamantan-6-ona involucra su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. El compuesto puede unirse a receptores o enzimas específicos, modulando su actividad y conduciendo a varios efectos biológicos. Por ejemplo, su actividad antiviral puede implicar la inhibición de la replicación viral al dirigirse a las enzimas virales .
Comparación Con Compuestos Similares
5-Metil-7-fenil-1,3-diazaadamantan-6-ona se puede comparar con otros derivados de diazaadamantano, como:
5,7-Difenil-1,3-diazaadamantan-6-ona: Similar en estructura pero con diferentes sustituyentes, lo que lleva a variaciones en la actividad biológica y las propiedades químicas.
7-Nitro-1,3,5-triazaadamantano: Contiene átomos de nitrógeno adicionales y diferentes grupos funcionales, lo que resulta en una reactividad y aplicaciones distintas
Estas comparaciones resaltan la singularidad de 5-Metil-7-fenil-1,3-diazaadamantan-6-ona en términos de sus sustituyentes específicos y las propiedades resultantes.
Propiedades
Fórmula molecular |
C15H18N2O |
|---|---|
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C15H18N2O/c1-14-7-16-9-15(13(14)18,10-17(8-14)11-16)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Clave InChI |
KLLZENCHIRYFEH-UHFFFAOYSA-N |
SMILES canónico |
CC12CN3CC(C1=O)(CN(C2)C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712312.png)

![3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B11712326.png)
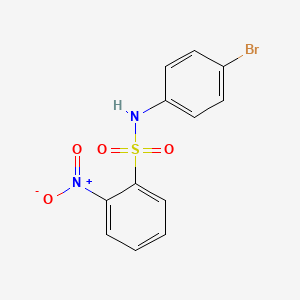
![N-[(4-Methylphenyl)sulfonyl]tryptophan](/img/structure/B11712352.png)
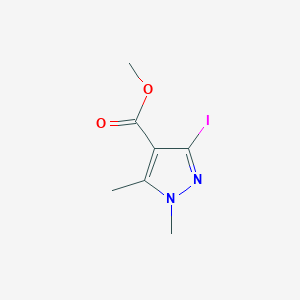
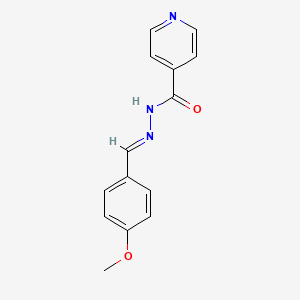
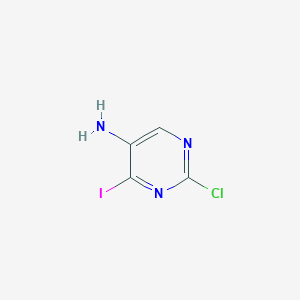
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11712377.png)
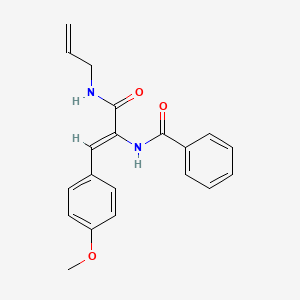
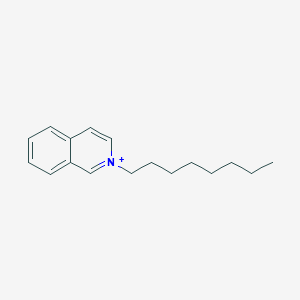
![2-[2-(1H-benzimidazol-2-yl)ethyl]aniline](/img/structure/B11712397.png)
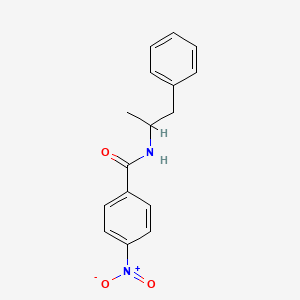
![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B11712408.png)
